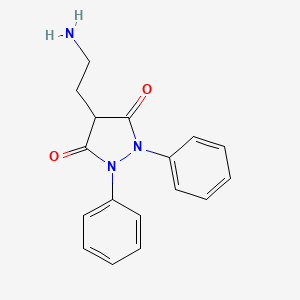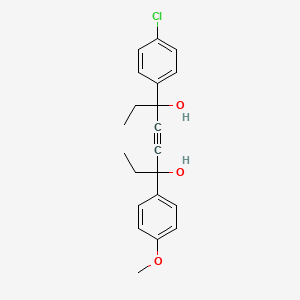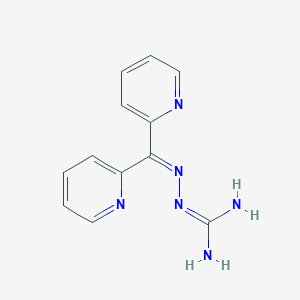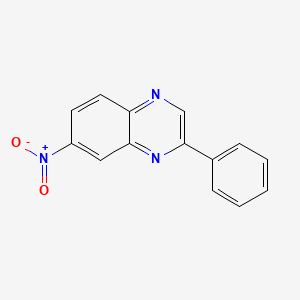
2-Phenyl-9H-carbazole-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-9H-carbazole-1-carbaldehyde is an organic compound with the molecular formula C19H13NO It is a derivative of carbazole, a heterocyclic aromatic organic compound This compound is known for its unique structural features, which include a phenyl group attached to the carbazole core and an aldehyde functional group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-9H-carbazole-1-carbaldehyde typically involves the functionalization of the carbazole core. One common method is the palladium-catalyzed C-H bond amination reaction, which operates under mild conditions and produces carbazole derivatives in good yields . Another approach involves the use of a magnetically recoverable palladium nanocatalyst supported on green biochar, enabling efficient synthesis under microwave irradiation .
Industrial Production Methods: Industrial production methods for this compound often leverage scalable and cost-effective synthetic routes. For instance, the use of inexpensive anilines and 1,2-dihaloarenes under microwave irradiation has shown promise in reducing reaction times and improving yields .
化学反応の分析
Types of Reactions: 2-Phenyl-9H-carbazole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenyl group and the carbazole core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbazole derivatives.
科学的研究の応用
2-Phenyl-9H-carbazole-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 2-Phenyl-9H-carbazole-1-carbaldehyde is largely dependent on its functional groups. The aldehyde group can participate in various biochemical reactions, including Schiff base formation with amines. The carbazole core can interact with biological targets through π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
9-Phenyl-9H-carbazole-3-carboxaldehyde: Similar structure but with the aldehyde group at the 3-position.
9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester: Contains a boronic acid ester group instead of an aldehyde.
9-Phenylcarbazole: Lacks the aldehyde functional group.
Uniqueness: 2-Phenyl-9H-carbazole-1-carbaldehyde is unique due to the presence of both a phenyl group and an aldehyde functional group on the carbazole core
特性
CAS番号 |
110110-38-8 |
|---|---|
分子式 |
C19H13NO |
分子量 |
271.3 g/mol |
IUPAC名 |
2-phenyl-9H-carbazole-1-carbaldehyde |
InChI |
InChI=1S/C19H13NO/c21-12-17-14(13-6-2-1-3-7-13)10-11-16-15-8-4-5-9-18(15)20-19(16)17/h1-12,20H |
InChIキー |
NKFZLTWKSCRBOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C2)C4=CC=CC=C4N3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
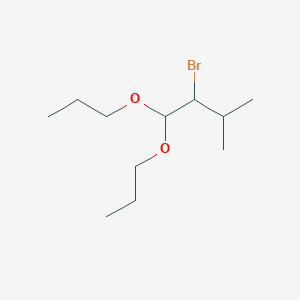
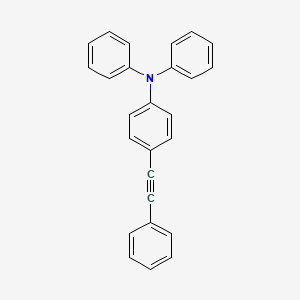
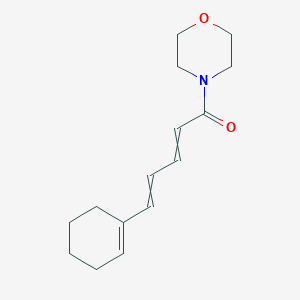
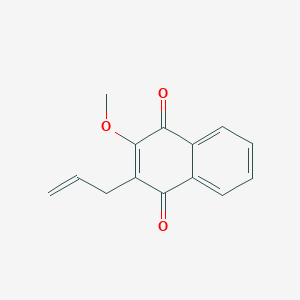
![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)


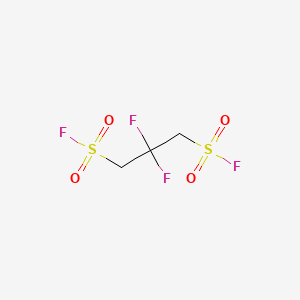
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
